trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBOYWVVBMKJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-42-6 | |
| Record name | trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound trans-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate is a derivative of cyclohexyl compounds that has garnered attention due to its potential biological activities. This article focuses on the synthesis, biological properties, and relevant research findings concerning this compound, providing a comprehensive overview supported by data tables and case studies.
Molecular Structure
- Molecular Formula : CHN OS
- Molecular Weight : 397.53 g/mol
- CAS Number : 2093293-77-5
Antibacterial Activity
Research has indicated that derivatives of cyclohexanone, similar to this compound, exhibit significant antibacterial properties. For instance, compounds derived from 4-tert-butylcyclohexanone have demonstrated effectiveness against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Antifeedant Properties
Some studies have highlighted the antifeedant properties of related compounds against agricultural pests. For example, certain derivatives showed moderate antifeedant activity against Myzus persicae, a common aphid species .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various cyclohexanone derivatives, including those with similar functional groups to this compound. The results indicated a strong bacteriostatic effect against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
- Antifeedant Activity Assessment : Another study focused on the feeding deterrent effects of cyclohexanone derivatives on pest larvae. The findings revealed that specific structural configurations significantly influenced deterrent activity, suggesting potential applications in pest management strategies .
Summary of Biological Activities
| Biological Activity | Target Organisms | Observed Effect |
|---|---|---|
| Antibacterial | Bacillus subtilis | Strong bacteriostatic effect |
| Antibacterial | Staphylococcus aureus | Moderate bacteriostatic effect |
| Antifeedant | Myzus persicae | Moderate feeding deterrent activity |
Synthesis Methods
The synthesis of this compound typically involves standard organic synthesis techniques, including protection-deprotection strategies for amines and sulfonation reactions. Specific methodologies may vary based on desired purity and yield.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Applications :
A key intermediate in pharmaceutical synthesis and specialty chemicals, valued for scalability and consistent quality in large-scale production .
Comparison with Structural Analogs
trans-4-(tert-Butoxycarbonylamino)cyclohexyl methanesulfonate
- Structure : Replaces 4-methylbenzenesulfonate (tosyl) with methanesulfonate (mesyl).
- Key Differences: Leaving Group Reactivity: Mesyl groups (Ms) are smaller and less electron-withdrawing than tosyl (Ts), leading to slower nucleophilic substitution reactions . Molecular Weight: Estimated ~335 g/mol (vs. 369.5 g/mol for tosylate). Synthesis: Prepared via reaction of trans-4-Boc-aminocyclohexanol with MsCl in dichloromethane .
2-(Trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)ethyl 4-methylbenzenesulfonate
- Structure : Adds an ethyl spacer between the cyclohexyl ring and tosyl group.
- Key Differences: Molecular Formula: C₂₀H₃₁NO₅S (MW: 397.53 g/mol) . Applications: Used in research settings for tailored pharmacokinetic profiles or prodrug development .
(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate
- Structure : Features a hydroxymethyl group on the cyclohexyl ring.
- Key Differences :
((1R,4R)-4-(Ethylsulfonamido)cyclohexyl)methyl 4-methylbenzenesulfonate
- Structure: Replaces Boc-amino with ethylsulfonamido.
- Key Differences: Functional Group: Sulfonamide introduces hydrogen-bonding capability, altering biological interactions. Molecular Formula: C₁₆H₂₅NO₅S₂ (MW: 375.5 g/mol) . Applications: Potential use in targeted therapies due to sulfonamide’s affinity for enzymes or receptors .
Comparative Data Table
Research Findings and Reactivity Insights
- Leaving Group Efficiency : Tosylates generally exhibit superior leaving group ability compared to mesylates due to resonance stabilization of the departing sulfonate anion, making the target compound more reactive in SN2 reactions .
- Solubility Trends : The hydroxymethyl analog’s polarity improves water solubility, whereas the ethyl derivative’s lipophilicity may enhance membrane permeability .
- Safety Profiles : The target compound is classified as UN 3077 (irritant; R36/37/38), requiring stringent handling protocols. Analogs with modified functional groups (e.g., hydroxymethyl) may have reduced toxicity .
Q & A
Q. How can researchers confirm the identity and purity of trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate?
To verify identity and purity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm structural integrity, focusing on characteristic peaks for the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and tosyl group (δ ~7.7 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (F.W. 369.5) with accurate mass measurement (e.g., ESI+ mode) .
- HPLC: Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the key physical properties of this compound?
Key properties include:
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves:
Boc Protection: React trans-4-aminocyclohexanol with di-tert-butyl dicarbonate in THF/water .
Tosylation: Treat Boc-protected intermediate with p-toluenesulfonyl chloride in the presence of a base (e.g., NaHCO) .
Purification: Use silica gel chromatography (hexane/EtOAc) to isolate the product .
Advanced Research Questions
Q. How can researchers achieve stereochemical control during synthesis?
- Isomer Separation: Utilize selective crystallization of intermediates in solvents like ethanol or methanol to isolate the trans isomer .
- Acid-Mediated Isomerization: Convert undesired cis isomers to trans using Lewis acids (e.g., BF·EtO) .
- Stereospecific Coupling: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor trans-configuration in nucleophilic substitutions .
Q. What role does this compound play in medicinal chemistry?
It serves as a key intermediate in synthesizing Cariprazine , an antipsychotic drug:
Q. How can researchers troubleshoot low yields in coupling reactions involving this sulfonate?
- Byproduct Analysis: Use LC-MS to detect hydrolysis products (e.g., free amine or cyclohexanol derivatives) .
- Optimize Activation: Replace traditional bases (NaHCO) with DMAP or EtN to improve tosylation efficiency .
- Moisture Control: Ensure anhydrous conditions to prevent sulfonate ester hydrolysis .
Q. How does this compound compare to similar sulfonate esters in reactivity?
Q. What advanced analytical methods resolve data contradictions in isomer characterization?
- X-ray Crystallography: Unambiguously confirm trans-configuration .
- Dynamic NMR: Detect rotational barriers in cyclohexyl rings to distinguish cis/trans isomers .
- Chiral HPLC: Separate enantiomers if chiral centers are introduced during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
